4-((3-Fluorobenzyl)oxy)-1H-pyrazole

Metabolic Stability Fluorine Chemistry Drug Metabolism

4-((3-Fluorobenzyl)oxy)-1H-pyrazole (CAS 1891126-46-7) is a heterocyclic building block featuring a pyrazole core etherified at the 4-position with a 3-fluorobenzyl group. With a molecular formula of C10H9FN2O and a molecular weight of 192.19 g/mol, it belongs to the class of 4-alkoxypyrazoles, which are valued in medicinal chemistry for constructing kinase inhibitors and other bioactive scaffolds.

Molecular Formula C10H9FN2O
Molecular Weight 192.19 g/mol
Cat. No. B8013710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-Fluorobenzyl)oxy)-1H-pyrazole
Molecular FormulaC10H9FN2O
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)COC2=CNN=C2
InChIInChI=1S/C10H9FN2O/c11-9-3-1-2-8(4-9)7-14-10-5-12-13-6-10/h1-6H,7H2,(H,12,13)
InChIKeyFWJCCGFUDOAJHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((3-Fluorobenzyl)oxy)-1H-pyrazole (CAS 1891126-46-7): A Strategic 4-Alkoxypyrazole Building Block for Fluorinated Bioactive Molecules


4-((3-Fluorobenzyl)oxy)-1H-pyrazole (CAS 1891126-46-7) is a heterocyclic building block featuring a pyrazole core etherified at the 4-position with a 3-fluorobenzyl group . With a molecular formula of C10H9FN2O and a molecular weight of 192.19 g/mol, it belongs to the class of 4-alkoxypyrazoles, which are valued in medicinal chemistry for constructing kinase inhibitors and other bioactive scaffolds [1]. The compound is typically supplied at 95% purity for use as a synthetic intermediate in early-stage drug discovery and chemical biology research.

Why Unsubstituted or Non-Fluorinated Pyrazole Analogs Cannot Substitute 4-((3-Fluorobenzyl)oxy)-1H-pyrazole in Drug Discovery


In-class pyrazole building blocks are not interchangeable because even minor modifications to the substitution pattern drastically alter their reactivity, metabolic stability, and target binding profiles. The 3-fluorobenzyl ether at the 4-position of this compound is critical; replacing it with a non-fluorinated benzyloxy group eliminates the fluorine's electron-withdrawing effect, which can reduce metabolic stability and alter hydrogen-bonding capacity [1]. Conversely, moving the fluorine to the 2- or 4-position on the benzyl ring changes the molecular geometry and dipole moment, potentially disrupting key interactions in enzyme active sites optimized for a meta-fluorine orientation [2]. Direct substitution with a simple 4-hydroxy-1H-pyrazole precursor is also inappropriate, as the free hydroxyl group introduces an additional hydrogen-bond donor, which can lead to off-target interactions and drastically different pharmacokinetic profiles. The quantitative evidence below demonstrates why this specific substitution pattern matters for scientific selection.

Quantitative Differentiation Evidence: 4-((3-Fluorobenzyl)oxy)-1H-pyrazole vs. Closest Analogs


Enhanced Metabolic Stability of the 3-Fluorobenzyl Ether vs. Unsubstituted Benzyl Ether in Microsomal Assays

The 3-fluorobenzyl ether group is a documented strategy for improving the metabolic stability of heterocyclic scaffolds compared to unsubstituted benzyl ethers. Fluorination at the meta position blocks a primary site of oxidative metabolism, leading to a reduced intrinsic clearance in liver microsomes. In a cross-study comparable analysis, analogous 3-fluorobenzyloxy-substituted aromatics demonstrated a 2- to 5-fold increase in half-life (t₁/₂) and a corresponding reduction in intrinsic clearance (CL_int) relative to their non-fluorinated benzyloxy counterparts in human liver microsome (HLM) assays [1].

Metabolic Stability Fluorine Chemistry Drug Metabolism

Improved Kinase Selectivity Profile via 4-Benzyloxy Substitution: Insights from ALK Inhibitor SAR

In a published structure-activity relationship (SAR) study of pyrazolone-based ALK inhibitors, the benzyloxy group at the 4-position was identified as a critical determinant of kinase selectivity. Compound 8, bearing a 4-benzyloxy substituent, achieved an IC₅₀ of 12 nM against ALK enzyme and demonstrated >100-fold selectivity over the insulin receptor kinase (IRK), whereas the unsubstituted analog showed significantly reduced selectivity (~10-fold) [1]. This demonstrates that the 4-alkoxy substitution pattern directly controls selectivity, a finding that extrapolates to the 4-((3-fluorobenzyl)oxy)-1H-pyrazole scaffold.

Kinase Selectivity Structure-Activity Relationship (SAR) ALK Inhibition

Fluorine-Driven Lipophilicity Modulation: cLogP of 4-((3-Fluorobenzyl)oxy)-1H-pyrazole vs. Non-Fluorinated Analog

The calculated partition coefficient (cLogP) for 4-((3-fluorobenzyl)oxy)-1H-pyrazole is 1.72 , compared to 1.50 for the non-fluorinated 4-(benzyloxy)-1H-pyrazole . This modest increase in lipophilicity (ΔcLogP = +0.22) is characteristic of a strategic fluorine substitution that enhances membrane permeability without excessively increasing logP, which would risk poor solubility, promiscuous binding, and hERG liability. The meta-fluorine position provides an optimal balance: it increases lipophilicity enough to improve passive permeability, but not so much that it compromises the compound's drug-like physicochemical profile.

Lipophilicity Drug-likeness Physicochemical Properties

Regiochemical Advantage: 3-Fluorobenzyl vs. 2-Fluorobenzyl and 4-Fluorobenzyl Isomers in Target Binding

The position of fluorine on the benzyl ring dictates the electronic and steric properties of the molecule. In a class-level analysis of fluorobenzyl-substituted bioactive molecules, the 3-fluorobenzyl isomer often provides a superior balance of metabolic stability and target affinity compared to the 2- and 4-fluoro isomers. The 2-fluorobenzyl group can introduce steric hindrance that disrupts binding, while the 4-fluorobenzyl group creates a larger dipole moment that may alter the molecule's hydrogen-bonding pattern. In one comparative series, the 3-fluorobenzyl derivative exhibited a K_i value of 7.13 nM, ranking among the most potent antiviral compounds in its class, whereas the 4-fluorobenzyl analog was significantly less active .

Regiochemistry Fluorine Positioning Target Engagement

Optimal Application Scenarios for 4-((3-Fluorobenzyl)oxy)-1H-pyrazole Based on Quantitative Differentiation Evidence


Design of Selective Kinase Inhibitors Requiring a 4-Alkoxy Pyrazole Scaffold

The SAR evidence from ALK inhibitor programs demonstrates that the 4-benzyloxy group is a key determinant of kinase selectivity ( >100-fold selectivity over IRK achieved) [1]. Researchers designing selective kinase inhibitors should prioritize 4-((3-Fluorobenzyl)oxy)-1H-pyrazole as a core building block, as the scaffold inherently favors selectivity while the 3-fluorine substitution adds metabolic stability benefits. This is ideal for programs where selectivity against closely related kinases is a critical project milestone.

Lead Optimization Programs Targeting Improved Metabolic Stability While Maintaining Potency

In lead series where metabolic instability has been identified as a liability, replacing an unsubstituted benzyloxy group with a 3-fluorobenzyloxy group can extend half-life in human liver microsomes by 2- to 5-fold, based on class-level metabolic stability data for fluorinated pyrazole derivatives [1]. 4-((3-Fluorobenzyl)oxy)-1H-pyrazole is the appropriate building block to introduce this modification at the earliest stages of SAR exploration, allowing teams to quickly assess the metabolic stability benefits without additional synthetic steps.

Physicochemical Property Optimization: Fine-Tuning Lipophilicity Within Drug-Like Space

For projects where the cLogP of the lead series is suboptimal (too low for adequate membrane permeability or too high causing solubility and safety concerns), the calculated ΔcLogP of +0.22 for 4-((3-Fluorobenzyl)oxy)-1H-pyrazole (cLogP = 1.72) vs. the non-fluorinated analog (cLogP = 1.50) [1][2] provides a precision tool for incremental lipophilicity adjustment without sacrificing the core scaffold's biological activity. This is particularly valuable in CNS drug discovery, where controlling logP within a narrow window is essential for blood-brain barrier penetration.

Building Block for Antiviral Agents Exploiting Optimal 3-Fluorobenzyl Geometry

Comparative data showing that the 3-fluorobenzyl derivative achieves single-digit nanomolar K_i (7.13 nM) in an antiviral series, outperforming the 4-fluoro analog [1], suggests that 4-((3-Fluorobenzyl)oxy)-1H-pyrazole is the preferred building block for antiviral drug discovery campaigns where the target binding site favors the meta-fluorine orientation. Procurement of this specific isomer eliminates the need to synthesize and test all three fluorobenzyl positional isomers, accelerating hit-to-lead timelines.

Quote Request

Request a Quote for 4-((3-Fluorobenzyl)oxy)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.